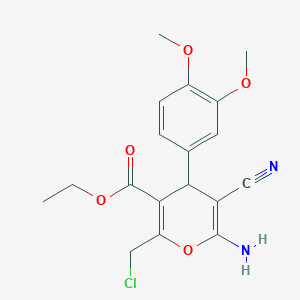
ethyl 6-amino-2-(chloromethyl)-5-cyano-4-(3,4-dimethoxyphenyl)-4H-pyran-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule with a fused pyran ring system. Let’s break down its structure:
Ethyl group (C2H5): Attached to the pyran ring, providing the compound’s name.
Amino group (NH2): Positioned at the 6th carbon of the pyran ring.
Chloromethyl group (CH2Cl): Substituted at the 2nd carbon.
Cyano group (CN): Present at the 5th carbon.
3,4-dimethoxyphenyl group: Substituted at the 4th carbon.
Preparation Methods
Synthesis:: One synthetic route involves the reaction of ortho-phenylenediamine with chloroacetic acid in the presence of hydrochloric acid to yield 2-(chloromethyl)-1H-benzo[d]imidazole . Further modifications lead to the desired compound.
Industrial Production:: Industrial-scale production methods may vary, but they likely involve efficient synthetic routes to achieve high yields.
Chemical Reactions Analysis
Reactions::
Nucleophilic Substitution (SN2): The benzylic position is susceptible to SN2 reactions due to resonance stabilization of the benzylic carbocation by the benzene ring.
Oxidation: Alkyl benzenes can undergo oxidation reactions.
Nucleophilic Substitution: N-bromosuccinimide (NBS) is often used for benzylic halides.
Oxidation: Various oxidizing agents, such as potassium permanganate (KMnO4) or chromic acid (H2CrO4).
- In SN2 reactions, substitution occurs at the benzylic position.
- Oxidation may lead to functional group transformations.
Scientific Research Applications
This compound finds applications in:
Chemistry: As a versatile building block for more complex molecules.
Biology: Potentially as a pharmacophore or probe.
Medicine: Investigated for potential therapeutic effects.
Industry: Used in the synthesis of other compounds.
Mechanism of Action
The exact mechanism remains to be elucidated, but it likely interacts with specific molecular targets or pathways, influencing biological processes.
Comparison with Similar Compounds
While I don’t have specific data on similar compounds, researchers often compare it to related structures to understand its uniqueness.
Biological Activity
Ethyl 6-amino-2-(chloromethyl)-5-cyano-4-(3,4-dimethoxyphenyl)-4H-pyran-3-carboxylate is a compound of interest in medicinal chemistry, particularly for its diverse biological activities. This article synthesizes available research findings related to its biological properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Chemical Structure and Properties
The molecular formula of this compound is C18H19ClN2O5, with a molecular weight of approximately 378.81 g/mol. The compound features a pyran ring structure, which is significant for its biological activity due to the presence of functional groups that can interact with biological targets.
1. Anticancer Activity
Research has highlighted the potential of pyran derivatives, including this compound, in cancer treatment. A study demonstrated that derivatives with electron-withdrawing groups such as cyano (CN) and carboxylate (COOEt) exhibited significant cytotoxic effects against various cancer cell lines. For instance:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HCT-116 | 0.36 |
| Ethyl 6-amino-2-(chloromethyl)-5-cyano-4-(o-tolyl)-4H-pyran-3-carboxylate | UACC-62 | 0.24 |
These findings suggest that the presence of specific substituents enhances the anticancer properties of these compounds .
2. Antimicrobial Activity
Pyran derivatives have also shown promising antimicrobial properties. In vitro studies indicated that this compound exhibited significant activity against various bacterial strains. The compound's mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
These results underscore the potential use of this compound in developing new antimicrobial agents .
3. Anti-inflammatory Activity
The anti-inflammatory effects of pyran derivatives have been linked to their ability to inhibit COX enzymes and other inflammatory mediators. This compound has been shown to reduce inflammation in animal models, suggesting its potential application in treating inflammatory diseases.
Case Studies
Case Study 1: Anticancer Efficacy
In a study assessing the anticancer efficacy of various pyran derivatives, ethyl 6-amino-2-(chloromethyl)-5-cyano compounds were evaluated against multiple cancer cell lines including NCI-H460 and MDA-MB-435. Results indicated that these compounds could induce apoptosis in cancer cells through caspase activation pathways.
Case Study 2: Antimicrobial Screening
A series of tests were conducted on ethyl 6-amino derivatives against pathogenic bacteria. The results showed a correlation between structural modifications and enhanced antimicrobial activity, particularly with halogenated substituents which increased membrane permeability in bacterial cells.
Properties
Molecular Formula |
C18H19ClN2O5 |
|---|---|
Molecular Weight |
378.8 g/mol |
IUPAC Name |
ethyl 6-amino-2-(chloromethyl)-5-cyano-4-(3,4-dimethoxyphenyl)-4H-pyran-3-carboxylate |
InChI |
InChI=1S/C18H19ClN2O5/c1-4-25-18(22)16-14(8-19)26-17(21)11(9-20)15(16)10-5-6-12(23-2)13(7-10)24-3/h5-7,15H,4,8,21H2,1-3H3 |
InChI Key |
UJALIOAOXTUTJU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC(=C(C1C2=CC(=C(C=C2)OC)OC)C#N)N)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















